5,5-Dimethyl-2,4(3H,5H)-furandione
Overview
Description
5,5-Dimethyl-2,4(3H,5H)-furandione is an organic compound with a furan ring structure. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2,4(3H,5H)-furandione typically involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate in the presence of sodium methanolate. This reaction produces 5,5-dimethyl-2,4-dioxohexanoic acid, which can then undergo further reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2,4(3H,5H)-furandione undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as hydrogen peroxide or peroxy acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxy acids, and halogens are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5,5-Dimethyl-2,4(3H,5H)-furandione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacologically active substance.
Industry: It is used in the production of various chemicals and materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2,4(3H,5H)-furandione involves its interaction with specific molecular targets and pathways. For example, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of certain enzymes and signaling pathways involved in pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound has a similar structure but contains a pyrimidine ring instead of a furan ring.
5,5-Dimethyl-2,4-dioxohexanoic acid: This is an intermediate in the synthesis of 5,5-Dimethyl-2,4(3H,5H)-furandione.
Uniqueness
This compound is unique due to its specific furan ring structure and the presence of two methyl groups at the 5-position. This gives it distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
5,5-dimethyloxolane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(2)4(7)3-5(8)9-6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCISQGOKRLRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281349 | |
Record name | 5,5-Dimethyl-2,4(3H,5H)-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50630-62-1 | |
Record name | NSC21366 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-Dimethyl-2,4(3H,5H)-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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